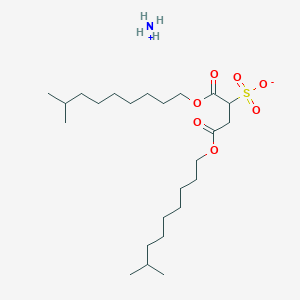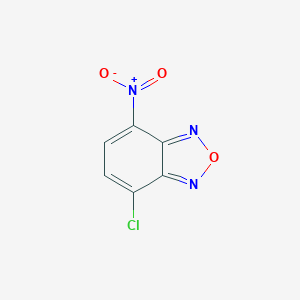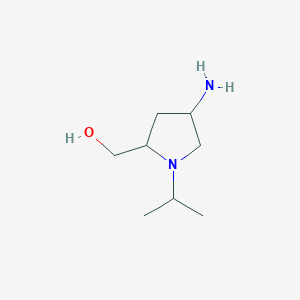
(4-Amino-1-isopropylpyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-1-isopropylpyrrolidin-2-yl)methanol, also known as AIPM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. AIPM is a chiral molecule that has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAB receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol has also been found to enhance the activity of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission.
Biochemische Und Physiologische Effekte
(4-Amino-1-isopropylpyrrolidin-2-yl)methanol has been found to exhibit various biochemical and physiological effects. It has been shown to increase the activity of GABA and glycine receptors, leading to increased inhibitory neurotransmission. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol has also been found to enhance the release of dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol is its ability to selectively target the GABAB and glycine receptors, making it a useful tool for studying the role of these receptors in neurological and psychiatric disorders. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol also exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol. One area of interest is the development of novel compounds based on the (4-Amino-1-isopropylpyrrolidin-2-yl)methanol scaffold, which could exhibit improved pharmacological properties. Another area of interest is the study of the enantiomers of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol, as they have been found to exhibit different pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol and its potential use in the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol involves the reaction of pyrrolidine with formaldehyde and isopropylamine. The reaction yields a racemic mixture of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol, which can be separated into its enantiomers using chiral chromatography. The enantiomers of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol have been found to exhibit different pharmacological properties, making their separation crucial in scientific research.
Wissenschaftliche Forschungsanwendungen
(4-Amino-1-isopropylpyrrolidin-2-yl)methanol has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological and psychiatric disorders. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol has also been studied for its potential use in drug discovery and development, as it can serve as a scaffold for the synthesis of novel compounds with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
142228-28-2 |
|---|---|
Produktname |
(4-Amino-1-isopropylpyrrolidin-2-yl)methanol |
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(4-amino-1-propan-2-ylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)3-8(10)5-11/h6-8,11H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
IJUNBASOBWPVMA-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(CC1CO)N |
Kanonische SMILES |
CC(C)N1CC(CC1CO)N |
Synonyme |
2-Pyrrolidinemethanol,4-amino-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



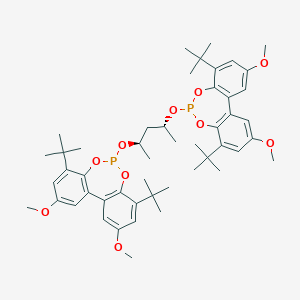

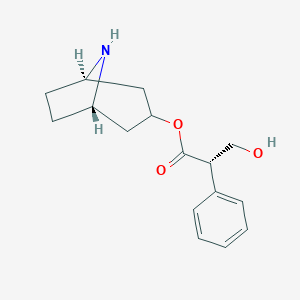
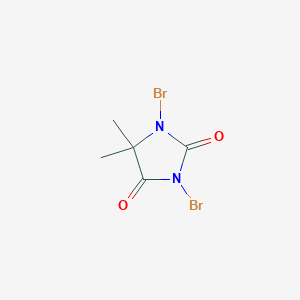

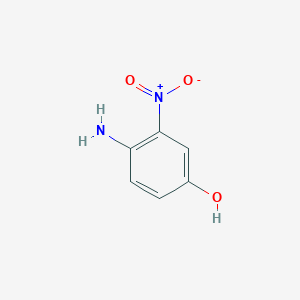
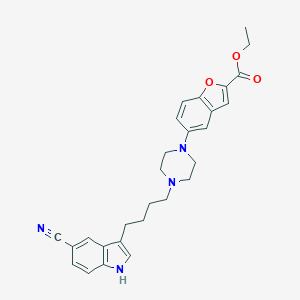
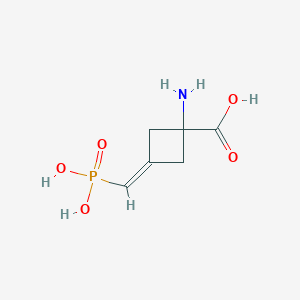
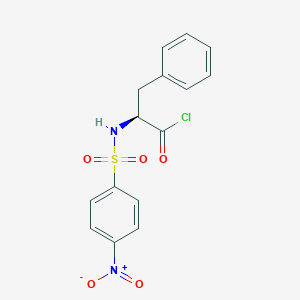
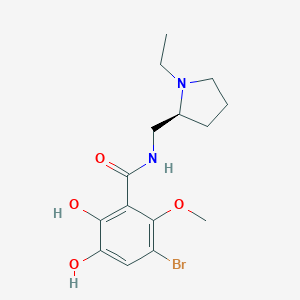
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)

